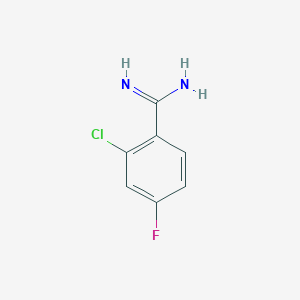

2-Chloro-4-fluoro-benzamidine

Descripción general

Descripción

2-Chloro-4-fluoro-benzamidine is an organic compound that belongs to the class of benzamidines It is characterized by the presence of a chloro group at the second position and a fluoro group at the fourth position on the benzene ring, along with an amidine functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-benzamidine typically involves the reaction of 2-Chloro-4-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Análisis De Reacciones Químicas

Substitution Reactions

The chloro and fluoro groups undergo nucleophilic aromatic substitution under controlled conditions. Reactivity depends on electronic effects and steric factors:

Key Findings :

-

Photoreduction using tetrakis(dimethylamino)ethylene (TDAE) under 440 nm LED enables quantitative dechlorination/defluorination via single-electron transfer (SET) mechanisms .

-

Steric hindrance from the amidine group directs substitution to the para-fluoro position preferentially.

Oxidation and Reduction

The amidine group (-C(=NH)NH₂) participates in redox reactions:

Oxidation

-

Reagents : H₂O₂ in acetic acid, 60°C

-

Product : 2-Chloro-4-fluoro-benzamide (C₇H₅ClFNO)

-

Mechanism : Amidines oxidize to amides via a two-electron process, forming stable carbonyl derivatives .

Reduction

Condensation Reactions

The amidine group reacts with carbonyl compounds to form heterocycles:

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Aldehydes | EtOH, HCl, 70°C | Imidazoline derivatives | Anticancer agent precursors |

| Ketones | Ac₂O, 120°C | Quinazoline scaffolds | Enzyme inhibitors |

Example :

Reaction with cyclohexanone under acidic conditions yields spirocyclic diazaspiro[4.4]nona-1,3-dienes, which exhibit anti-inflammatory activity .

Comparative Reactivity

The compound’s reactivity differs from structurally similar molecules:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Chloro-2-fluoro-benzamidine | Higher electrophilicity at chlorine due to meta-fluorine |

| 2-Fluoro-benzamidine | Faster substitution at para position |

| Benzamidine | Lacks halogen-directed regioselectivity |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Chloro-4-fluoro-benzamidine has a molecular formula of C7H7ClF2N2 and a molecular weight of approximately 209.05 g/mol. The compound features a chloro group at the second position and a fluoro group at the fourth position on the benzene ring, along with an amidine functional group, which enhances its reactivity and biological activity.

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds : this compound serves as a crucial building block in the synthesis of pharmaceutical compounds targeting specific enzymes or receptors. Its unique structure allows for diverse interactions that are essential in drug development, particularly in creating inhibitors for proteases involved in various diseases.

Potential Therapeutic Applications :

- Antiviral Agents : Research indicates that this compound can inhibit viral proteases, making it a candidate for antiviral drug development.

- Cancer Therapy : Its capacity to modulate protease activity suggests potential applications in cancer treatment by targeting proteases involved in tumor progression.

- Inflammatory Diseases : The compound's inhibitory effects on serine proteases could be beneficial in conditions characterized by excessive proteolytic activity .

Biological Studies

Enzyme Inhibition : this compound is primarily recognized for its role as an inhibitor of serine proteases. It binds competitively to the active sites of these enzymes, preventing them from interacting with their natural substrates. This mechanism is critical for studying enzyme functions and developing therapeutic agents .

Cellular Effects : The compound modulates cell signaling pathways and gene expression by inhibiting specific proteases, leading to alterations in cellular metabolism and function. It has been shown to influence various biochemical pathways through these interactions, which are essential for maintaining cellular homeostasis .

Material Science

In addition to its biological applications, this compound is utilized in material science for developing advanced materials with unique properties. This includes applications in creating polymers and coatings that exhibit desirable thermal and mechanical characteristics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound across various experimental models:

- In Vitro Studies : Laboratory experiments demonstrated significant inhibition of serine proteases at low concentrations without substantial cytotoxic effects on normal cells.

- Animal Models : Research involving animal models indicated that dosage variations influence the extent of protease inhibition. Lower doses effectively modulated activity while minimizing adverse effects.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions, making it suitable for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluoro-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets. The amidine group can form hydrogen bonds and electrostatic interactions, contributing to its overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- 2-Chloro-4-fluorobenzonitrile

- 2-Chloro-4-fluorobenzaldehyde

- 2-Chloro-4-fluorobenzyl alcohol

Comparison: 2-Chloro-4-fluoro-benzamidine is unique due to the presence of the amidine functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 2-Chloro-4-fluorobenzonitrile and 2-Chloro-4-fluorobenzaldehyde, the amidine group allows for different types of interactions and reactions, making it valuable in specific applications like enzyme inhibition and material science.

Actividad Biológica

2-Chloro-4-fluoro-benzamidine is a compound that has garnered attention in the field of biochemistry and pharmacology due to its significant biological activity, particularly as an inhibitor of serine proteases. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.05 g/mol. The presence of chlorine and fluorine substituents on the benzamidine structure enhances its chemical reactivity and biological activity.

Target Enzymes :

The primary biological target of this compound is serine proteases, a class of enzymes that play crucial roles in various physiological processes, including digestion, immune response, and cell signaling.

Inhibition Mechanism :

The compound acts as a competitive inhibitor by binding to the active site of serine proteases. This binding prevents the enzyme from interacting with its natural substrates, thus inhibiting its catalytic activity. The formation of a stable complex between the compound and the protease is essential for this inhibition, which can be quantitatively assessed in biochemical assays.

Biochemical Pathways

Research indicates that this compound influences multiple biochemical pathways through its interactions with proteases. By inhibiting these enzymes, the compound can alter cell signaling pathways and gene expression profiles, which are critical for maintaining cellular homeostasis.

| Biochemical Activity | Effect |

|---|---|

| Protease Inhibition | Alters enzymatic activity and downstream signaling |

| Modulation of Cell Signaling | Impacts cellular metabolism and function |

| Gene Expression Changes | Affects transcriptional activity in target cells |

Pharmacological Applications

The biological activity of this compound suggests several potential therapeutic applications:

- Antiviral Agents : The compound has been explored for its ability to inhibit viral proteases, making it a candidate for antiviral drug development.

- Cancer Therapy : Given its role in modulating protease activity, it may have applications in cancer treatment by targeting proteases involved in tumor progression.

- Inflammatory Diseases : Its inhibitory effects on serine proteases could be beneficial in conditions characterized by excessive proteolytic activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of serine proteases at low concentrations without substantial cytotoxic effects on normal cells .

- Animal Models : Research involving animal models has shown that dosage variations can influence the extent of protease inhibition and subsequent biological outcomes. Lower doses were effective in modulating protease activity while minimizing adverse effects .

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions .

Propiedades

IUPAC Name |

2-chloro-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESVNOXPDZLHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394432 | |

| Record name | 2-Chloro-4-fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582306-90-9 | |

| Record name | 2-Chloro-4-fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.